![molecular formula C16H19N5OS2 B5655072 5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5655072.png)
5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
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Overview
Description
5-[1-(1,3-Dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a multi-ring compound that belongs to the chemical class of pyrazoles, thiazoles, and carboxamides. These compounds are known for their diverse biological activities and are often subjects of chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of compounds like 5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide typically involves multi-step reactions, combining different organic chemistry techniques such as cyclization, condensation, and substitution reactions. For example, Prabhuswamy et al. (2016) discussed the synthesis of a pyrazole derivative using a reaction of prop-2-en-1-one and semicarbazide (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For instance, Kumara et al. (2018) utilized single-crystal X-ray diffraction studies for structural confirmation of a novel pyrazole derivative (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming diverse structural motifs and exhibiting interesting chemical properties. For example, Sutcliffe et al. (2000) explored the cycloaddition reactions of pyrrolo[1,2-c]thiazoles, showing how these compounds react with different dipolarophiles (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Physical Properties Analysis
The physical properties like solubility, melting point, and stability of such compounds can be analyzed through various analytical techniques. Kumara et al. (2018) provided insights into the thermal stability and solubility properties of a pyrazole derivative (Kumara, D. Kumar, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, acidity, and basicity are crucial for understanding the behavior of these compounds in different environments. Nural et al. (2018) investigated the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, providing valuable information on their chemical behavior (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).
properties
IUPAC Name |
5-[1-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS2/c1-9-13-14(20(3)19-9)18-16(24-13)21-8-4-5-10(21)11-6-7-12(23-11)15(22)17-2/h6-7,10H,4-5,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILVYHMXDYQPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCCC3C4=CC=C(S4)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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